GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT
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Overview
Description
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is a radiolabeled derivative of glyphosate, a widely used herbicide. This compound is specifically labeled with carbon-14, a radioactive isotope, which allows for tracing and studying its behavior in various environments and biological systems. The sodium salt form enhances its solubility in water, making it easier to handle in experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT involves the incorporation of carbon-14 into the glyphosate molecule. The general synthetic route includes the following steps:
Preparation of Carbon-14 Labeled Intermediate: The process begins with the synthesis of a carbon-14 labeled intermediate, such as carbon-14 labeled formaldehyde.
Condensation Reaction: The labeled intermediate undergoes a condensation reaction with glycine to form N-(phosphonomethyl)glycine.
Formation of Sodium Salt: The final step involves neutralizing the product with sodium hydroxide to form the sodium salt of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different by-products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts for ion exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce various metal salts of the compound.
Scientific Research Applications
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is used extensively in scientific research due to its radiolabeled nature. Some of its applications include:
Environmental Studies: Tracking the movement and degradation of glyphosate in soil and water.
Biological Research: Studying the uptake, distribution, and metabolism of glyphosate in plants and animals.
Medical Research: Investigating the potential effects of glyphosate exposure on human health.
Industrial Applications: Used in the development and testing of new herbicidal formulations.
Mechanism of Action
The mechanism of action of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is similar to that of glyphosate. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. By blocking this pathway, the compound effectively kills weeds and other unwanted vegetation. The radiolabeled carbon-14 allows researchers to trace the compound’s interaction with the enzyme and other molecular targets.
Comparison with Similar Compounds
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is unique due to its radiolabeled nature, which distinguishes it from other glyphosate derivatives. Similar compounds include:
GLYPHOSATE-(PHOSPHONOMETHYL-2-13C) SODIUM SALT: Labeled with carbon-13 instead of carbon-14.
GLYPHOSATE-(PHOSPHONOMETHYL-2-15N) SODIUM SALT: Labeled with nitrogen-15.
GLYPHOSATE-(PHOSPHONOMETHYL-2-13C, 15N) SODIUM SALT: Dual-labeled with both carbon-13 and nitrogen-15.
These compounds are used for different types of tracing studies, depending on the specific requirements of the research.
Properties
CAS No. |
130538-98-6 |
---|---|
Molecular Formula |
C7H18N2Na2O13P3 * |
Molecular Weight |
479.142243 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.